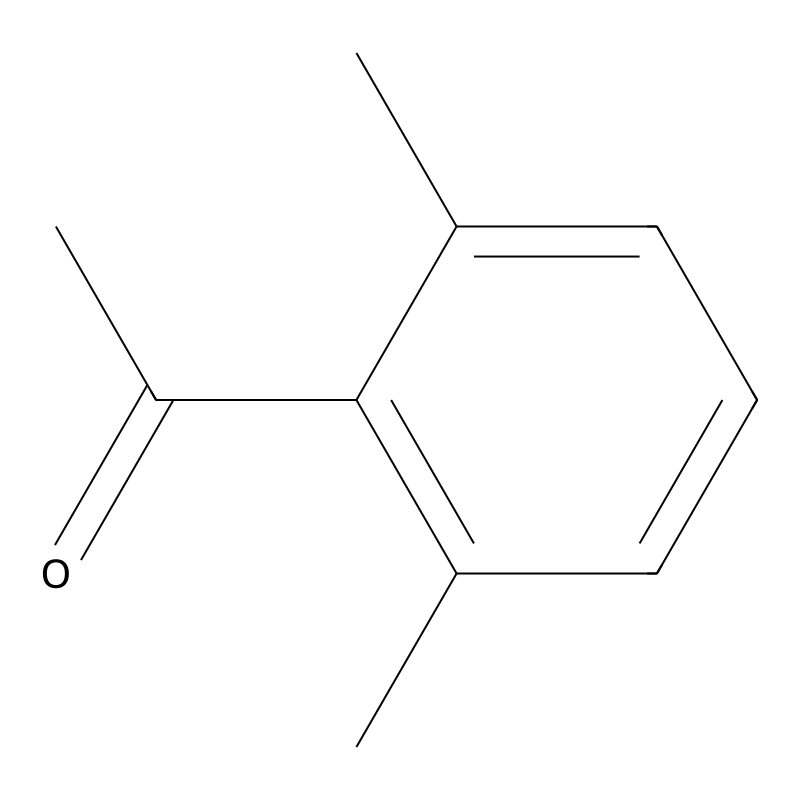1-(2,6-Dimethylphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(2,6-Dimethylphenyl)ethanone, also known as 2,6-dimethylacetophenone, is an organic compound with the molecular formula . It features a ketone functional group and is characterized by a phenyl ring substituted at the 2 and 6 positions with methyl groups. This structure contributes to its unique chemical properties and reactivity. The compound is commonly used in the synthesis of various organic compounds and finds applications in the fragrance industry due to its pleasant aroma .
Synthesis and Characterization:
1-(2,6-Dimethylphenyl)ethanone, also known as p-cymene carbaldehyde, is an aromatic ketone. It is a relatively simple molecule with the chemical formula C₁₀H₁₂O. The synthesis of 1-(2,6-dimethylphenyl)ethanone has been reported in several scientific publications, with various methods employed [, ].
Potential Applications:
While there is limited published research specifically exploring the applications of 1-(2,6-dimethylphenyl)ethanone, its structural similarity to other aromatic ketones suggests potential applications in various scientific research fields:
- Organic synthesis: As a relatively simple aromatic ketone, 1-(2,6-dimethylphenyl)ethanone could serve as a starting material for the synthesis of more complex organic molecules. Its reactive carbonyl group can undergo various reactions, such as aldol condensation, Claisen condensation, and reductive amination [].
- Medicinal chemistry: Aromatic ketones, including some structurally similar to 1-(2,6-dimethylphenyl)ethanone, have been explored for their potential medicinal properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities [, ]. However, no specific research investigating the potential medicinal properties of 1-(2,6-dimethylphenyl)ethanone has been identified in the scientific literature.
- Material science: Aromatic ketones can be useful building blocks for the development of new materials with specific properties, such as polymers, liquid crystals, and optoelectronic materials [, ]. However, research exploring the use of 1-(2,6-dimethylphenyl)ethanone in material science applications is currently limited.
- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation: While ketones are generally resistant to oxidation, under strong conditions, they may be oxidized to carboxylic acids.
- Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
- Condensation Reactions: It can participate in aldol condensation reactions, particularly when reacted with aldehydes or other ketones under basic conditions.
These reactions highlight its versatility as a building block in organic synthesis .
1-(2,6-Dimethylphenyl)ethanone exhibits various biological activities. Research indicates that it possesses antimicrobial properties and may exhibit cytotoxic effects against certain cancer cell lines. Its toxicity profile shows that it can cause skin irritation and is harmful if ingested, which necessitates careful handling during laboratory use . Additionally, its potential as a fragrance compound suggests it may have sensory effects that influence mood and behavior.
Several methods exist for synthesizing 1-(2,6-Dimethylphenyl)ethanone:
- Friedel-Crafts Acylation: This method involves the acylation of 2,6-dimethylphenol using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
- Oxidation of 2,6-Dimethylphenylmethanol: The corresponding alcohol can be oxidized using oxidizing agents such as chromic acid or potassium permanganate to yield the ketone.
- Rearrangement Reactions: Certain rearrangement reactions involving suitable precursors can also yield this compound.
These methods allow for the efficient production of 1-(2,6-Dimethylphenyl)ethanone in both laboratory and industrial settings .
1-(2,6-Dimethylphenyl)ethanone is utilized in various applications:
- Fragrance Industry: It is employed as a fragrance component in perfumes and cosmetics due to its pleasant scent.
- Flavoring Agent: The compound may also be used as a flavoring agent in food products.
- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
These applications underscore its importance in both consumer products and industrial chemistry .
Several compounds share structural similarities with 1-(2,6-Dimethylphenyl)ethanone. These include:
- Acetophenone (1-Phenylethanone): Lacks methyl substitutions but shares the phenyl and ketone structure.
- 1-(2,4-Dimethylphenyl)ethanone: Similar structure with different methyl substitutions; exhibits different chemical properties.
- 1-(4-Methylphenyl)ethanone (p-Tolyl Ethanol): Contains a single methyl substitution on the phenyl ring.
Comparison TableCompound Name Structure Features Unique Characteristics 1-(2,6-Dimethylphenyl)ethanone Two methyl groups on the phenyl ring Exhibits specific biological activity Acetophenone No methyl substitutions More widely used as a solvent 1-(2,4-Dimethylphenyl)ethanone Methyl groups at different positions Different reactivity patterns 1-(4-Methylphenyl)ethanone One methyl group on phenyl Less complex biological interactions
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(2,6-Dimethylphenyl)ethanone | Two methyl groups on the phenyl ring | Exhibits specific biological activity |
| Acetophenone | No methyl substitutions | More widely used as a solvent |
| 1-(2,4-Dimethylphenyl)ethanone | Methyl groups at different positions | Different reactivity patterns |
| 1-(4-Methylphenyl)ethanone | One methyl group on phenyl | Less complex biological interactions |
This comparison highlights the uniqueness of 1-(2,6-Dimethylphenyl)ethanone in terms of its specific methyl substitutions and associated properties .








